Cas no 10048-32-5 (2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-)

2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- structure
10048-32-5 structure
Productnaam:2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-
CAS-nummer:10048-32-5
MF:C6H8O2
MW:112.126522064209
CID:150845
PubChem ID:441575

2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)-
    • (S)-parasorbic acid
    • PARASORBICACID
    • (+)-Parasorbinsaeure
    • (+)-Parasorbinsaeure [German]
    • (S)-(+)-5,6-Dihydro-6-methyl-2H-pyran-2-one
    • 2-Hexen-5,1-olide
    • 2-Hexenoic acid, 5-hydroxy-, delta-lactone
    • 2H-Pyran
    • 2H-Pyran-2-one, 5,6-dihydro-6-methyl-
    • 5-Hydroxy-2-hexenoic acid lactone
    • BRN 0080685
    • gamma-Hexenolactone
    • Hexenollactone
    • Kyselina paraskorbova
    • Kyselina paraskorbova [Czech]
    • Parascorbic acid
    • Sorbic oil
    • 5-17-09-00130 (Beilstein Handbook Reference)
    • PARASORBIC ACID [MI]
    • 2H-Pyran-2-one, 5,6-dihydro-6-methyl-, (6S)-
    • DCN48OUK3T
    • CHEMBL2252704
    • 5-hydroxy-2-hexenoic acid delta lactone
    • DTXSID10893607
    • UNII-DCN48OUK3T
    • EN300-7587224
    • (2S)-2-methyl-2,3-dihydropyran-6-one
    • 10048-32-5
    • PARASORBIC ACID [IARC]
    • C08502
    • AKOS006278774
    • Parasorbic acid
    • SCHEMBL2686203
    • (S)-(+)-PARASORBIC ACID
    • 2H-Pyran-2-one, 5,6-dihydro-6-methyl-, (S)-
    • (S)-6-METHYL-5,6-DIHYDRO-2-PYRONE
    • (s)-2-hexen-5-olide
    • DB14121
    • NS00069814
    • (+)-(6S)-PARASORBIC ACID
    • (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
    • 2H-PYRAN-2-ONE, 5,6-DIHYDRO-6-METHYL-, (S)-(+)-
    • CHEBI:7926
    • Q27107618
    • Inchi: InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3/t5-/m0/s1
    • InChI-sleutel: DYNKRGCMLGUEMN-YFKPBYRVSA-N
    • LACHT: C[C@H]1CC=CC(=O)O1

Berekende eigenschappen

  • Exacte massa: 112.05244
  • Monoisotopische massa: 112.052
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 0
  • Complexiteit: 127
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3Ų
  • XLogP3: 1.1

Experimentele eigenschappen

  • Kleur/vorm: Oily liquid, sweet aromatic smell
  • Dichtheid: d418 1.079
  • Kookpunt: bp14 104-105°; bp22 119-123°
  • Vlampunt: 86°C
  • Brekindex: nD25 1.4682
  • PSA: 26.3
  • LogboekP: 0.87800
  • Oplosbaarheid: Soluble in water, easily soluble in ethanol \ ether
  • Specifieke rotatie: D18 +49.3°; D19 +210° (c = 2 in alc)

2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Beveiligingsinformatie

  • Toxiciteit:LD50 in mice (mg/kg): 420 ±6.3 i.p.; 195 ±13.6 i.v. (Meyer, Kretzschmar)

2H-Pyran-2-one,5,6-dihydro-6-methyl-, (6S)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-7587224-0.1g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
0.1g
$470.0 2025-03-22
Enamine
EN300-7587224-0.25g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
0.25g
$672.0 2025-03-22
Enamine
EN300-7587224-1.0g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
1.0g
$1357.0 2025-03-22
Enamine
EN300-7587224-0.5g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
0.5g
$1058.0 2025-03-22
Aaron
AR009RTP-100mg
PARASORBICACID
10048-32-5 95%
100mg
$672.00 2025-02-14
Aaron
AR009RTP-50mg
PARASORBICACID
10048-32-5 95%
50mg
$459.00 2025-02-14
Enamine
EN300-7587224-0.05g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
0.05g
$315.0 2025-03-22
Enamine
EN300-7587224-2.5g
(6S)-6-methyl-5,6-dihydro-2H-pyran-2-one
10048-32-5 95.0%
2.5g
$2660.0 2025-03-22
Aaron
AR009RTP-10g
PARASORBICACID
10048-32-5 95%
10g
$8051.00 2023-12-16
Aaron
AR009RTP-1g
PARASORBICACID
10048-32-5 95%
1g
$1891.00 2025-02-14

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